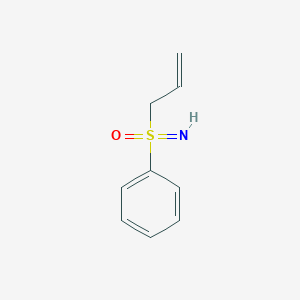
Allyl(imino)(phenyl)-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of an imino group, a phenyl ring, and a prop-2-en-1-yl group attached to a lambda6-sulfanone core. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted imine with a prop-2-en-1-yl halide in the presence of a base, followed by the introduction of a lambda6-sulfanone moiety through oxidation reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylprop-2-en-1-one: A simpler analog without the imino and lambda6-sulfanone groups.
Imino(phenyl)methane: Lacks the prop-2-en-1-yl group.
Phenyl(lambda6-sulfanone): Does not contain the imino and prop-2-en-1-yl groups.
Uniqueness
Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and functionality.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
imino-oxo-phenyl-prop-2-enyl-λ6-sulfane |
InChI |
InChI=1S/C9H11NOS/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI Key |
SCXLFLUKHWQGQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=N)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















